Ethyl 2-(quinazolin-4-ylthio)acetate

Catalog No.
S12309873
CAS No.
7255-81-4
M.F
C12H12N2O2S
M. Wt
248.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(quinazolin-4-ylthio)acetate

CAS Number

7255-81-4

Product Name

Ethyl 2-(quinazolin-4-ylthio)acetate

IUPAC Name

ethyl 2-quinazolin-4-ylsulfanylacetate

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)7-17-12-9-5-3-4-6-10(9)13-8-14-12/h3-6,8H,2,7H2,1H3

InChI Key

LWXIOCGQLMXLRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=CC=CC=C21

Ethyl 2-(quinazolin-4-ylthio)acetate is a compound characterized by a quinazoline core linked to a thioacetate group. This compound, with the molecular formula C12H12N2O2SC_{12}H_{12}N_2O_2S, exhibits a unique structure that contributes to its diverse biological activities and potential applications in medicinal chemistry. The quinazoline moiety is known for its role in various pharmacological activities, while the thioacetate group enhances its reactivity and interaction with biological targets.

Ethyl 2-(quinazolin-4-ylthio)acetate can undergo several chemical transformations:

  • Oxidation: The thioether can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the quinazoline core into dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups, under basic conditions.

The reactions yield various products depending on the specific conditions and reagents used, showcasing the compound's versatility in synthetic chemistry .

Ethyl 2-(quinazolin-4-ylthio)acetate exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies indicate that quinazoline derivatives possess antimicrobial effects against various pathogens.
  • Anticancer Activity: The compound has been explored for its potential to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition, particularly targeting tyrosine kinases .
  • Antioxidant Effects: Some derivatives show promise as antioxidants, potentially offering protective effects against oxidative stress .

These properties make ethyl 2-(quinazolin-4-ylthio)acetate a candidate for further research in drug development.

The synthesis of ethyl 2-(quinazolin-4-ylthio)acetate typically involves several steps:

  • Formation of the Quinazoline Core: This can be achieved by reacting 2-aminobenzoic acid with phenyl isothiocyanate followed by thiation with phosphorus pentasulfide.
  • Reaction with Ethyl Chloroacetate: The resulting thiol compound reacts with ethyl chloroacetate to yield ethyl 2-(quinazolin-4-ylthio)acetate. This reaction often requires basic conditions to facilitate nucleophilic substitution .

Ethyl 2-(quinazolin-4-ylthio)acetate has several applications across different fields:

  • Medicinal Chemistry: Used as an intermediate in the synthesis of bioactive compounds, particularly those targeting cancer and infectious diseases.
  • Material Science: Potentially utilized in developing new materials with specific chemical properties due to its unique structure.
  • Pharmaceutical Research: Investigated for its therapeutic potential in treating various diseases, especially those related to oxidative stress and cancer .

Studies on ethyl 2-(quinazolin-4-ylthio)acetate have focused on its interactions with biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer progression, particularly tyrosine kinases.
  • Receptor Binding: Investigations into its binding affinity to various receptors have indicated potential pathways through which it exerts its biological effects .

These interaction studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with ethyl 2-(quinazolin-4-ylthio)acetate, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
4-HydroxyquinazolineQuinazoline derivativeAntimicrobial and anticancer activity
Indole DerivativesHeterocyclic compoundsDiverse biological activities
Ethyl 2-(phenylthio)acetateThioester derivativeAntioxidant properties
Ethyl 2-(benzothiazolylthio)acetateThiazole derivativeAntimicrobial activity

Uniqueness

Ethyl 2-(quinazolin-4-ylthio)acetate is distinguished by the presence of the quinazoline core combined with a thioacetate group. This combination confers unique chemical and biological properties that differentiate it from other derivatives. Its specific interactions with enzymes and receptors make it a valuable candidate for further exploration in therapeutic applications .

Nucleophilic Substitution Strategies in Quinazolinone-Thioether Formation

The quinazolin-4-ylthio moiety forms through nucleophilic displacement reactions between 4-mercaptoquinazoline derivatives and ethyl haloacetates. Source demonstrates that ethyl bromoacetate reacts with 4-mercaptoquinazoline in anhydrous dimethyl sulfoxide (DMSO) at 60°C, achieving 78% yield through thiolate intermediate generation. The reaction mechanism proceeds via:

  • Base-mediated deprotonation of the thiol group (pK~a~ 6.8-7.2)
  • Nucleophilic attack on the α-carbon of ethyl bromoacetate
  • Elimination of hydrogen bromide

Critical parameters include:

  • Solvent polarity: DMSO (dielectric constant ε = 47.2) enhances ionic intermediate stability
  • Base selection: Cesium carbonate provides superior deprotonation versus potassium carbonate (85% vs. 62% yield)
  • Temperature control: Reactions above 70°C promote competing hydrolysis pathways

Table 1: Nucleophilic substitution efficiency under varying conditions

SolventBaseTemp (°C)Time (h)Yield (%)
DMSOCs~2~CO~3~60478
THFK~2~CO~3~50665
DMFEt~3~N70371

Optimization of Alkylation Reactions with Ethyl Haloacetates

Alkylation efficiency depends on haloacetate reactivity and catalyst systems. Ethyl bromoacetate demonstrates superior reactivity versus chloro derivatives (k~rel~ = 3.2) due to enhanced leaving group ability (Br^- vs. Cl^-). Copper(I) iodide catalysis under ultrasonic irradiation (40 kHz) reduces reaction time from 8 hours to 30 minutes while maintaining 85% yield.

Key optimization parameters:

  • Catalyst loading: 5 mol% CuI achieves maximum turnover frequency (TOF = 12.4 h^-1^)
  • Ultrasonic effects: Cavitation energy reduces activation barrier by 18 kJ/mol
  • Solvent selection: Tetrahydrofuran (THF) minimizes byproduct formation versus acetonitrile (3% vs. 15% impurities)

The general reaction pathway involves:

  • Oxidative addition of ethyl bromoacetate to Cu(I)
  • Transmetalation with quinazolinethiolate
  • Reductive elimination forming the C-S bond

Equation 1: Rate law for copper-catalyzed alkylation
$$ r = k[CuI]^{0.8}[QS^-]^{1.2}[BrCH~2~CO~2~Et]^{1.0} $$

Solid-Phase Synthesis Approaches for Library Diversification

Solid-phase strategies enable combinatorial library generation through three-point diversification. The Wang resin-based protocol involves:

  • Resin functionalization:
    • Load 4-chlorotrityl chloride resin with Fmoc-protected aminomethyl quinazolinone (0.78 mmol/g loading)
  • Diversity introduction:
    • Point 1: Acylation with 12 carboxylic acids (PyBOP activation, 94% average coupling efficiency)
    • Point 2: Suzuki-Miyaura cross-coupling (Pd(PPh~3~)~4~, 85°C, 16 h)
    • Point 3: Reductive amination (NaBH~3~CN, 22°C, 8 h)
  • Cleavage conditions:
    • 95% trifluoroacetic acid/2.5% triisopropylsilane/2.5% H~2~O (2 h, 22°C)

Table 2: Solid-phase synthesis performance metrics

StepPurity (%)Yield (%)Diversity Examples
Resin loading9995-
Acylation93 ± 489 ± 5Aryl, heteroaryl
Cross-coupling87 ± 682 ± 7Bpin, SnBu~3~
Final cleavage91 ± 388 ± 422 compounds

Aromatic Substitution Effects

The literature demonstrates that N3-substituents significantly influence target binding affinity in quinazoline derivatives [1] . Studies reveal that the presence of substituted aromatic rings at the N3 position is essential for biological activity, with specific substituent patterns showing enhanced potency.

Key Findings:

  • Phenyl vs. 4-Chlorophenyl Substitution: Compounds with N3-(4-chlorophenyl) substitution consistently show superior activity compared to unsubstituted N3-phenyl analogs [3]. For example, compound 6d with 4-chlorophenyl at N3 demonstrated enhanced EGFR inhibition (IC₅₀ = 0.069 ± 0.004 μM) compared to the phenyl analog 6a [3].
  • Electronic Effects: Electron-withdrawing groups at the para position of the N3-phenyl ring enhance target affinity through improved π-π stacking interactions and altered electron density distribution [1].

Structure-Activity Relationships

N3-SubstituentTarget AffinityKey Interactions
PhenylModerateBasic π-π stacking
4-ChlorophenylEnhancedImproved halogen bonding
4-MethoxyphenylReducedElectron donation effects
N3-SulfonamidesHighAdditional H-bonding capacity

Data Table 1: N3-Substituent Effects on Binding Affinity

Research indicates that N3-sulfonamide substituted quinazolinone derivatives prepared by Zayed et al. showed significantly improved antibacterial activity, particularly when combined with halogen substitution at positions 6 and 8 [1] .

Electronic Effects of C2 Thioether Linker Modifications

Thioether vs. Direct Substitution

The C2 thioether linker introduces crucial electronic and conformational modifications that enhance biological activity through multiple mechanisms [3]:

Electronic Property Changes:

  • Increased Electron Density: The sulfur atom in the thioether linkage provides additional electron density that can participate in favorable interactions with target proteins .
  • Polarizability Effects: The sulfur atom's higher polarizability compared to carbon or oxygen enables induced-dipole interactions with aromatic amino acid residues [5].

Conformational Flexibility

The C2 thioether linker provides enhanced conformational flexibility that allows better adaptation to receptor binding sites [3]. This flexibility is particularly important for:

  • Induced-fit binding mechanisms
  • Accommodation of diverse receptor conformations
  • Optimization of pharmacophoric interactions

Data Table 2: C2 Linker Electronic Effects

Linker TypeElectronic PropertiesBinding Enhancement
Direct C-CRigid, limited electron donationBaseline activity
C2-O-EtherModerate flexibility, oxygen lone pairs2-3 fold improvement
C2-S-ThioetherHigh flexibility, sulfur polarizability5-10 fold improvement
C2-NH-AmideRigid, strong H-bondingVariable effects

Receptor Interaction Studies

Molecular docking studies reveal that the thioether linker enables optimal positioning of the quinazoline core within enzyme active sites, particularly in EGFR and related kinases [6] [5]. The sulfur atom often forms favorable interactions with cysteine residues and contributes to overall binding stability.

Conformational Analysis of Ester vs. Hydrazide Derivatives

Tautomeric Equilibrium in Hydrazide Forms

Hydrazide derivatives exhibit complex conformational behavior due to keto-amide/enol-amide tautomerism [3]. NMR studies demonstrate that compounds in the 6a-l series exist as mixtures of these tautomeric forms:

Spectroscopic Evidence:

  • ¹H NMR: Two sets of signals for SCH₂CO protons (δ 4.45-4.47 ppm for keto form, δ 3.97-4.01 ppm for enol form)
  • ¹³C NMR: Distinct carbon signals at δ 35.8-35.9 ppm (enol) and δ 34.6-34.9 ppm (keto)

Comparative Conformational Properties

PropertyEster DerivativesHydrazide Derivatives
TautomerismSingle formKeto-amide ⇌ Enol-amide
H-bonding CapacityLimited (C=O only)Enhanced (NH, C=O, OH)
Conformational FlexibilityModerateHigh (due to tautomerism)
Biological ActivityModerateGenerally superior

Data Table 3: Conformational Analysis Results

Structure-Activity Implications

The conformational differences significantly impact biological activity:

  • Enhanced Target Recognition: The tautomeric forms of hydrazide derivatives provide multiple conformational states that can adapt to different receptor conformations [3].

  • Improved Pharmacophoric Interactions: The additional hydrogen bonding sites in hydrazide forms enable more extensive interactions with target proteins [7] [8].

  • Metabolic Stability: The conformational complexity of hydrazide derivatives can affect metabolic pathways, potentially leading to improved pharmacokinetic profiles [9].

Computational Studies

DFT calculations reveal that the E(C=N)-E(C(O)-N) conformer is the most stable structure for hydrazide-hydrazone derivatives [9]. This finding provides insight into the preferred binding conformations and helps explain the enhanced biological activity observed with hydrazide modifications.

Research Findings Summary

The comprehensive analysis reveals that thioacetate-substituted quinazolines represent a promising scaffold for drug development, with each structural modification contributing specific advantages:

  • N3-Substituents: 4-Chlorophenyl substitution provides optimal balance of electronic effects and steric interactions
  • C2 Thioether Linkers: Essential for conformational flexibility and enhanced target binding
  • Hydrazide vs. Ester Forms: Hydrazide derivatives show superior activity due to tautomeric flexibility and enhanced hydrogen bonding capacity

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

248.06194880 g/mol

Monoisotopic Mass

248.06194880 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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